An In-Depth Technical Guide to Myristonitrile: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to Myristonitrile: Chemical Properties, Structure, and Applications
Introduction
Myristonitrile, also known by its IUPAC name tetradecanenitrile, is a long-chain aliphatic nitrile.[1][2][3] As a member of the fatty nitrile chemical class, it is characterized by a 14-carbon hydrophobic alkyl chain attached to a polar nitrile (-C≡N) functional group.[1][4] This unique bifunctional nature—a long, nonpolar tail and a reactive, polar head—makes it a valuable intermediate in organic synthesis and a subject of interest in materials science and drug development. This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and applications of myristonitrile, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the foundation of scientific research. Myristonitrile is cataloged under several names and identifiers across various chemical databases.
| Identifier | Value | Source(s) |
| IUPAC Name | Tetradecanenitrile | [1] |
| CAS Number | 629-63-0 | [1][2][3][5] |
| Molecular Formula | C₁₄H₂₇N | [2][3][5] |
| Molecular Weight | 209.37 g/mol | [1][5] |
| Synonyms | Myristonitrile, Tridecyl Cyanide, 1-Cyanotridecane, Myristyl nitrile | [2][3][4][5] |
| InChI Key | MLRCLPRHEOPXLL-UHFFFAOYSA-N | [1][2][3] |
| SMILES | CCCCCCCCCCCCCC#N | [1][4] |
Molecular and Electronic Structure
The structure of myristonitrile is defined by its two key components: a long, saturated alkyl chain and a terminal nitrile group. The 13-carbon chain attached to the nitrile carbon is hydrophobic and flexible, adopting various conformations in the liquid state.
The nitrile functional group (-C≡N) imparts significant polarity to the molecule. The carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry with a bond angle of 180°. The carbon-nitrogen triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds. This concentration of electron density and the high electronegativity of nitrogen create a strong dipole moment, making the nitrile group a key site for chemical reactivity.
Caption: 2D structure of Myristonitrile (Tetradecanenitrile).
Physicochemical Properties
The physical properties of myristonitrile are largely dictated by its long alkyl chain, which leads to a relatively high melting and boiling point compared to shorter-chain nitriles. It is typically a white or colorless solid or liquid, depending on the ambient temperature.[4][5]
| Property | Value | Source(s) |
| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [5] |
| Melting Point | 19 °C | [6] |
| Boiling Point | 226-227 °C (at 100 mmHg) | [6] |
| Density | 0.830 g/mL | [6] |
| Refractive Index | 1.4415 | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents | [4] |
The insolubility in water and solubility in nonpolar organic solvents is a direct consequence of its long, hydrophobic carbon chain.[4] This property is crucial for its application as an intermediate in reactions involving organic media.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of myristonitrile.[7] The key expected features in various spectroscopic techniques are as follows:
-
Infrared (IR) Spectroscopy: A sharp, intense absorption band is expected in the range of 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration. This peak is a hallmark of the nitrile functional group. The spectrum will also show strong C-H stretching vibrations around 2850-2960 cm⁻¹ from the long alkyl chain.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be dominated by a large signal cluster between approximately 1.2-1.6 ppm, corresponding to the multiple methylene (-CH₂-) groups of the alkyl chain. A triplet around 2.3 ppm would correspond to the α-methylene group (adjacent to the -CN group), and a triplet around 0.9 ppm would correspond to the terminal methyl (-CH₃) group.
-
¹³C NMR: A distinct signal for the nitrile carbon will appear downfield, typically in the range of 115-125 ppm. The carbons of the alkyl chain will produce a series of signals in the upfield region (approx. 14-35 ppm).
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, 209.37.[2][3][8] The fragmentation pattern would likely show a series of losses of CₙH₂ₙ₊₁ units from the alkyl chain.
Synthesis and Reactivity
Synthesis of Myristonitrile
Myristonitrile, like other long-chain aliphatic nitriles, is commonly synthesized via nucleophilic substitution. A prevalent and industrially viable method is the reaction of a 1-haloalkane with an alkali metal cyanide. The synthesis from 1-bromotridecane is a representative example.
Caption: General workflow for the synthesis of myristonitrile.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is a generalized representation and should be adapted and performed with appropriate safety measures by qualified personnel.
-
Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging Reactants: The flask is charged with 1-bromotridecane and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or a polar protic solvent like ethanol.
-
Addition of Cyanide: Sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 to 1.5 molar equivalents) is carefully added to the stirred solution. Caution: Cyanide salts are highly toxic.
-
Reaction: The reaction mixture is heated to reflux (typically 80-120 °C, depending on the solvent) and maintained for several hours until TLC or GC analysis indicates the consumption of the starting material.
-
Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude myristonitrile is purified by vacuum distillation to yield the final product.
Reactivity
The reactivity of myristonitrile is centered on the nitrile functional group, which can undergo a variety of useful transformations.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form myristamide (C₁₃H₂₇CONH₂) and, upon further reaction, myristic acid (C₁₃H₂₇COOH). This is a fundamental route to producing C14 carboxylic acids and their derivatives.
-
Reduction: Catalytic hydrogenation (e.g., using H₂/Raney Nickel) or chemical reduction (e.g., with lithium aluminum hydride, LiAlH₄) reduces the nitrile group to a primary amine, yielding tetradecylamine (C₁₄H₂₉NH₂). These long-chain amines are valuable surfactants and chemical intermediates.
-
Organometallic Reactions: The nitrile carbon is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents (R-MgBr), leading to the formation of ketones after hydrolysis of the intermediate imine.
Applications in Research and Drug Development
While myristonitrile itself is not typically an active pharmaceutical ingredient (API), its structural motifs and derivatives are highly relevant in medicinal chemistry and drug development.
-
Synthetic Intermediate: Myristonitrile is a key precursor for the synthesis of C14 fatty amines, amides, and acids. These long-chain compounds are used in the production of surfactants, detergents, and as starting materials for more complex molecules.[4]
-
Role in Drug Design: The nitrile group is a versatile pharmacophore found in over 30 approved pharmaceutical drugs.[9][10] It can act as a bioisostere for carbonyl groups, improve metabolic stability by blocking labile sites, and enhance binding affinity to target proteins through hydrogen bonding and polar interactions.[9]
-
Lipophilicity Modification: The long C13H27 alkyl chain of myristonitrile is a significant lipophilic tail. Incorporating such long alkyl chains into drug candidates can profoundly affect their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). This strategy is often employed to enhance membrane permeability or to target lipid-rich environments in the body.
Safety, Handling, and Storage
Myristonitrile must be handled with care, following standard laboratory safety protocols. Although specific, detailed toxicology data for myristonitrile is limited, data for similar aliphatic nitriles and general chemical safety principles apply.
-
Hazards: Like other nitriles, it is considered harmful if swallowed, in contact with skin, or if inhaled.[11] Contact with strong acids can potentially liberate highly toxic hydrogen cyanide gas. It may cause serious eye irritation.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[12][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust. Keep away from heat, sparks, and open flames.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[14]
Conclusion
Myristonitrile is a functionally important long-chain aliphatic nitrile with a distinct combination of a nonpolar alkyl chain and a polar, reactive nitrile group. Its well-defined chemical and physical properties make it a valuable building block in organic synthesis for producing a range of C14-chain compounds. For drug development professionals, the structural elements of myristonitrile—the lipophilic tail and the versatile nitrile pharmacophore—offer strategic tools for modulating the physicochemical and pharmacokinetic profiles of therapeutic candidates. A thorough understanding of its structure, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development.
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